cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
Description
Properties
IUPAC Name |
[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPOIXSQGXRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61397-56-6 | |
| Record name | cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, commonly referred to as cis-BBD, is a chemical compound with significant implications in pharmaceutical applications, particularly as an intermediate in the synthesis of antifungal agents. This article provides an overview of its biological activities, synthesis pathways, and relevant case studies.
- Molecular Formula : CHBrClO
- Molecular Weight : 446.12 g/mol
- CAS Number : 61397-56-6
- IUPAC Name : [(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
Antifungal Properties
cis-BBD has been identified as an important precursor in the synthesis of various antifungal agents such as ketoconazole and itraconazole. These compounds are widely used to treat fungal infections due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
Mechanism of Action :
The antifungal activity of cis-BBD and its derivatives is primarily attributed to their interaction with the fungal cytochrome P450 enzyme system. This interaction disrupts the biosynthesis of ergosterol, leading to increased membrane permeability and ultimately cell death.
Case Studies and Research Findings
-
Synthesis and Activity Evaluation :
A study demonstrated that derivatives synthesized from cis-BBD exhibited potent antifungal activity against various strains of Candida species. The research indicated that modifications in the substituents on the dioxolane ring could enhance antifungal efficacy. The study utilized in vitro assays to evaluate minimum inhibitory concentrations (MICs) against Candida albicans and other pathogenic fungi . -
Comparative Analysis with Other Antifungals :
In comparative studies, cis-BBD derivatives were found to be more effective than traditional antifungals like fluconazole in certain cases. This was attributed to their unique structural features that allow for better penetration into fungal cells .
Data Tables
| Compound Name | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| cis-BBD | Antifungal | 1 - 8 | |
| Ketoconazole | Antifungal | 0.5 - 4 | |
| Itraconazole | Antifungal | 0.25 - 2 |
Synthesis Pathways
The synthesis of cis-BBD typically involves several steps:
- Formation of Dioxolane Ring : The initial step involves the reaction of a dichlorophenyl compound with bromomethyl derivatives under acidic conditions.
- Esters Formation : The dioxolane intermediate is then reacted with benzoic acid derivatives to form the final ester product.
Safety and Handling
While specific safety data for cis-BBD is limited, compounds with similar structures often require careful handling due to potential toxicity and environmental hazards. Standard laboratory safety protocols should be followed when working with this compound.
Scientific Research Applications
Agricultural Chemistry
Pesticide and Herbicide Development
This compound is instrumental in the formulation of pesticides and herbicides. Its unique chemical structure allows for the development of effective pest control solutions that minimize environmental impact. Research has shown that derivatives of this compound can enhance the efficacy of traditional agrochemicals while reducing toxicity to non-target organisms .
Pharmaceuticals
Intermediate in Drug Synthesis
In the pharmaceutical sector, cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate serves as an intermediate in synthesizing various pharmaceutical agents. It has been particularly noted for its role in the synthesis of antifungal medications, including azoles like terconazole and itraconazole . The compound's ability to facilitate complex chemical reactions enhances the efficiency of drug development processes.
Material Science
Polymer Formulations
The compound is also utilized in material science, specifically in improving the durability and performance of polymers. Its incorporation into coatings and adhesives results in materials with enhanced mechanical properties and resistance to environmental degradation. Studies indicate that polymers modified with this compound exhibit superior adhesion and flexibility compared to unmodified counterparts .
Biochemistry
Biochemical Assays
In biochemistry, this compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate complex biochemical processes, contributing to a better understanding of cellular functions and disease mechanisms .
Environmental Science
Pollutant Degradation Studies
The compound plays a significant role in environmental science by aiding studies on pollutant degradation. It is involved in developing remediation strategies for contaminated environments. Research has demonstrated that compounds like this compound can facilitate the breakdown of harmful pollutants, thus contributing to environmental restoration efforts .
Summary Table of Applications
| Field | Application Description |
|---|---|
| Agricultural Chemistry | Development of pesticides and herbicides |
| Pharmaceuticals | Intermediate in antifungal drug synthesis |
| Material Science | Improvement of polymer formulations |
| Biochemistry | Utilization in biochemical assays |
| Environmental Science | Studies on pollutant degradation and remediation strategies |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
- CAS No.: 61397-56-6
- Molecular Formula : C₁₈H₁₅BrCl₂O₄
- Molecular Weight : 446.12 g/mol
- Synonyms: Cis-Bromo benzoate, cis-Bromo ester .
Physical Properties :
- Appearance : White solid .
- Melting Point: 116–117 °C (ethanol) .
- Boiling Point : 517.0 ± 50.0 °C (predicted) .
- Solubility: Slightly soluble in chloroform and methanol; water solubility 12 μg/L at 20°C .
- Storage : Requires storage at -20°C under inert atmosphere .
Role in Pharmaceuticals :
A critical intermediate in synthesizing antifungal agents like Itraconazole and Ketoconazole . Its bromomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of heterocyclic moieties (e.g., triazoles or imidazoles) in subsequent steps .
Comparison with Structurally Similar Compounds
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl Methanesulfonate
- CAS No.: 134071-44-6 .
- Molecular Formula : C₂₀H₂₀Cl₂N₃O₅S
- Molecular Weight : 500.36 g/mol
- Key Differences :
- Substituent : Replaces the bromomethyl-benzoate group with a methanesulfonate ester and a 1,2,4-triazole moiety.
- Role : Intermediate in Itraconazole synthesis; the triazole group enhances antifungal activity by targeting fungal cytochrome P450 enzymes .
- Reactivity : Methanesulfonate (mesylate) is a better leaving group than bromide, enabling faster alkylation reactions .
cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-yl]methyl p-Toluenesulfonate
- CAS No.: 134071-44-6 .
- Molecular Formula : C₂₃H₂₃Cl₂N₂O₆S
- Molecular Weight : 550.41 g/mol
- Key Differences :
Itraconazole Impurity C(EP)
cis-2-(Bromomethyl)-4-methyl-1,3-dioxolane
- CAS No.: 26563-78-0 .
- Molecular Formula : C₅H₉BrO₂
- Molecular Weight : 181.03 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Key Insights
- Reactivity : The bromomethyl group in the target compound enables efficient substitution with nitrogen heterocycles (e.g., triazoles), whereas mesylate or tosylate derivatives prioritize stability .
- Biological Activity: Triazole-containing analogs exhibit superior antifungal potency due to stronger binding to fungal lanosterol 14α-demethylase .
- Synthetic Challenges : Impurities like Itraconazole Impurity C(EP) arise from incomplete stereochemical control during dioxolane ring formation .
Preparation Methods
Initial Ketal Formation
The conventional route begins with 2,4-dichloroacetophenone reacting with glycerol in acidic conditions to form 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Compound III). This step achieves a 75–85% yield using solvents like toluene or xylene under reflux.
Bromination and Benzoylation
Compound III undergoes bromination with liquid bromine in dichloromethane at 0–5°C, yielding 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Compound IV). Subsequent benzoylation with benzoyl chloride in pyridine or triethylamine produces a cis/trans mixture (Compound V) with a 1:1 ratio. Final separation via fractional crystallization isolates the cis-isomer at 35–40% overall yield.
Table 1: Traditional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | cis:trans Ratio |
|---|---|---|---|
| Ketal Formation | Glycerol, H2SO4, Toluene, Reflux | 75–85 | N/A |
| Bromination | Br2, CH2Cl2, 0–5°C | 90–95 | N/A |
| Benzoylation | Benzoyl Chloride, Pyridine, RT | 80–85 | 1:1 |
| Isolation | Ethanol Recrystallization | 35–40 | >95% cis |
One-Pot Bromo-Ketalization Method
Simultaneous Ketalization and Bromination
A streamlined one-pot approach combines 2,4-dichloroacetophenone, glycerol, and a brominating agent (e.g., N-bromosuccinimide) in dioxane or chloroform. Catalyzed by p-toluenesulfonic acid, this method achieves concurrent ketal formation and bromination at 50–60°C, reducing reaction time by 40% compared to traditional steps. The cis/trans ratio improves to 3:1 due to steric effects during in situ bromination.
Direct Benzoylation
The bromo-ketal intermediate is treated with benzoyl chloride without isolation, yielding a cis-enriched mixture (70–75% cis). Subsequent recrystallization in ethanol achieves >98% cis-purity with a total yield of 50–55%.
Table 2: One-Pot Synthesis Advantages
| Parameter | Traditional Method | One-Pot Method |
|---|---|---|
| Reaction Steps | 4 | 2 |
| Total Yield (%) | 35–40 | 50–55 |
| cis:trans Ratio | 1:1 | 3:1 |
| Solvent Consumption | High | Moderate |
Trans-to-Cis Isomer Conversion
Hydrolysis of Trans-Isomer
Industrial waste streams containing trans-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol benzoate (Compound I’) are hydrolyzed under acidic (HCl/H2O) or alkaline (NaOH/EtOH) conditions to yield 2’-bromo-2,4-dichloroacetophenone (Compound VI). Hydrolysis efficiency exceeds 90% in both cases.
Re-Synthesis to Cis-Isomer
Compound VI undergoes ketalization with glycerol, followed by benzoylation, regenerating the cis-isomer with 65–70% recovery. This method repurposes waste material, addressing environmental concerns and reducing raw material costs by 20–25%.
Table 3: Trans-to-Cis Conversion Metrics
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | 1M HCl, Reflux, 6h | 92 |
| Ketalization | Glycerol, H2SO4, Toluene, Reflux | 88 |
| Benzoylation | Benzoyl Chloride, Pyridine, RT | 85 |
| Overall Recovery | 65–70 |
Comparative Analysis of Methods
Yield and Efficiency
The one-pot method offers superior yields (50–55%) and reduced steps, while the trans-to-cis approach maximizes resource utilization. Traditional routes, though reliable, suffer from lower efficiency and higher solvent use.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, and how do reaction conditions influence yield and purity?
- Methodology :
-
Nucleophilic substitution : React 2,4-dichlorophenyl precursors with bromomethyl-dioxolane intermediates in polar aprotic solvents (e.g., DMF) using Na₂CO₃ or Cs₂CO₃ as a base. Yields >95% are achievable with stoichiometric control and inert atmospheres .
-
Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization (ethanol) to isolate the product .
-
Critical factors : Excess bromomethylating agents can lead to di-substitution byproducts; temperature control (80°C) minimizes decomposition .
| Synthetic Conditions Comparison |
|--------------------------------------|------------------------------------------|
| Solvent | DMF |
| Base | Na₂CO₃ (96% yield) vs. Cs₂CO₃ |
| Purification | Recrystallization (ethanol) vs. Column chromatography |
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolve the cis-configuration of the dioxolane ring and substituent orientations. Compare with analogs like 2-(4-bromophenyl)-2-oxoethyl benzoates to confirm bond lengths and angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to differentiate methylene (-CH₂Br) and aromatic protons (2,4-dichlorophenyl) .
- FT-IR : Identify ester carbonyl (C=O, ~1720 cm⁻¹) and dioxolane ether (C-O-C, ~1250 cm⁻¹) vibrations .
Q. What are the key considerations for purifying this compound, given its sensitivity to hydrolysis or thermal decomposition?
- Avoid aqueous workup : Use anhydrous solvents (DMF, ethyl acetate) to prevent hydrolysis of the dioxolane ring .
- Low-temperature crystallization : Ethanol recrystallization at 0–5°C preserves ester and bromomethyl groups .
- TLC monitoring : Use UV-active spots (254 nm) to track degradation products during column chromatography .
Advanced Research Questions
Q. How does the stereochemistry of the dioxolane ring affect the compound’s reactivity and interaction with biological targets?
- Cis vs. trans configuration : The cis-dioxolane conformation imposes steric constraints on the bromomethyl group, influencing nucleophilic substitution kinetics. Compare with trans-isomers (if synthesized) using DFT calculations to predict transition-state energies .
- Biological interactions : Molecular docking studies reveal that the cis-configuration enhances hydrophobic interactions with enzyme active sites (e.g., cytochrome P450), as seen in structurally related triazole derivatives .
Q. What computational methods are employed to predict the reactivity and stability of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess charge distribution on the bromomethyl group (electrophilicity) and aromatic ring (electron-withdrawing effects of Cl) .
- Molecular dynamics (MD) : Simulate solvation effects in DMF or ethanol to model aggregation tendencies and stability under storage conditions .
Q. What strategies address contradictions in reported synthetic yields or byproduct formation?
- Byproduct analysis : Use LC-MS to detect di-substituted dioxolanes or hydrolyzed esters. Adjust stoichiometry (e.g., 1:1.1 molar ratio of bromomethyl agent to precursor) to suppress side reactions .
- Yield optimization : Replicate high-yield conditions (e.g., Na₂CO₃ in DMF at 25°C for 2 hours) from analogous phenacyl benzoate syntheses . Discrepancies in yields may arise from trace moisture or inadequate base strength.
Data Contradiction Analysis
- Example : reports 96.88% yield using Na₂CO₃, while uses Cs₂CO₃ but does not specify yield.
- Resolution : Cs₂CO₃’s stronger basicity may accelerate side reactions in moisture-sensitive systems. Replicate both methods under strictly anhydrous conditions to isolate variables.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
